Ethyl 3-pentylcyclopentanecarboxylate
Description
Ethyl 3-oxocyclopentanecarboxylate (CAS 5400-79-3) is an ester derivative featuring a cyclopentane ring substituted with a ketone (oxo) group at the 3-position and an ethyl ester at the 1-position. Its molecular formula is C₈H₁₂O₃, with a molar mass of 156.18 g/mol and a density of 1.120 g/cm³ (predicted). The compound exhibits a boiling point of 120°C at 14 Torr and is stored at 2–8°C due to its reactivity . Classified as an irritant, it serves as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules .
Properties
CAS No. |
6945-46-6 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
ethyl 3-pentylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-11-8-9-12(10-11)13(14)15-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
ZAIISLMDLOLDIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-Oxocyclopentanecarboxylate (e236)
- Molecular Formula : C₈H₁₂O₃
- Molar Mass : 156.18 g/mol
- Boiling Point : 102°C at 11 mmHg
- Density : 1.054 g/cm³
- Refractive Index : 1.4485
- Key Difference : The oxo group is at the 2-position instead of the 3-position. This positional isomerism slightly reduces boiling point and density compared to the 3-oxo derivative, likely due to differences in molecular polarity and packing efficiency .
Ethyl 4-Oxopentanoate (e237)
- Molecular Formula : C₇H₁₂O₃
- Molar Mass : 144.17 g/mol
- Boiling Point : 205–206°C
- Density : 1.012 g/cm³
- Refractive Index : 1.4222
- Key Difference : A linear ester with a ketone at the 4-position. The higher boiling point compared to cyclopentane derivatives (e.g., 120°C for Ethyl 3-oxocyclopentanecarboxylate) reflects reduced steric hindrance and stronger intermolecular forces in linear structures .
Ethyl 3,3-Dimethyl-2-Oxocyclopentane-1-Carboxylate (CAS 56020-69-0)
- Molecular Formula : C₁₀H₁₆O₃
- Molar Mass : 184.23 g/mol (calculated)
- Key Difference: Incorporates two methyl groups at the 3-position and an oxo group at the 2-position.
(1R,3S)-Ethyl 3-(((R)-1-Phenylethyl)Amino)Cyclopentanecarboxylate Hydrochloride (CAS 1017789-44-4)
- Molecular Formula: C₁₆H₂₄ClNO₂
- Molar Mass : 297.82 g/mol
- Key Difference : A chiral, nitrogen-containing derivative with a phenylethylamine substituent. The addition of a hydrochloride salt and aromatic group significantly alters solubility (likely polar aprotic solvent compatibility) and biological activity, making it suitable for asymmetric synthesis or medicinal chemistry applications .
Physical and Chemical Properties Comparison
| Compound | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups | Primary Use |
|---|---|---|---|---|---|
| Ethyl 3-oxocyclopentanecarboxylate | 156.18 | 120 (14 Torr) | 1.120 | Cyclopentane, oxo, ester | Pharmaceutical intermediate |
| Ethyl 2-oxocyclopentanecarboxylate | 156.18 | 102 (11 mmHg) | 1.054 | Cyclopentane, oxo, ester | Not specified |
| Ethyl 4-oxopentanoate | 144.17 | 205–206 | 1.012 | Linear ketone, ester | Not specified |
| Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate | 184.23 | Not available | Not available | Cyclopentane, dimethyl, oxo, ester | Specialized synthesis |
Reactivity and Stability Insights
- Ethyl 3-oxocyclopentanecarboxylate : The ketone group at the 3-position makes it reactive in nucleophilic additions (e.g., Grignard reactions) or reductions to form alcohols. Its ester group is susceptible to hydrolysis under acidic or basic conditions .
- Ethyl 2-oxocyclopentanecarboxylate (e236) : Similar reactivity but may show regioselectivity differences in reactions due to the oxo group’s position .
Toxicity and Handling
- Ethyl 3-oxocyclopentanecarboxylate is classified as an irritant , requiring gloves, eye protection, and proper ventilation .
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